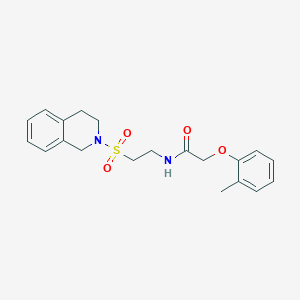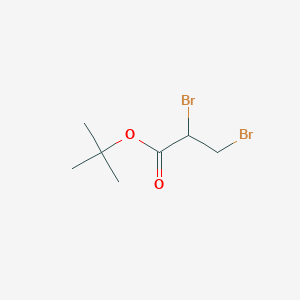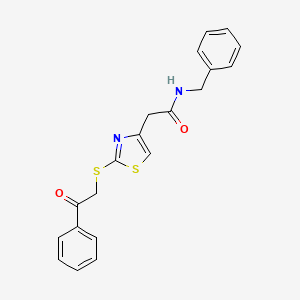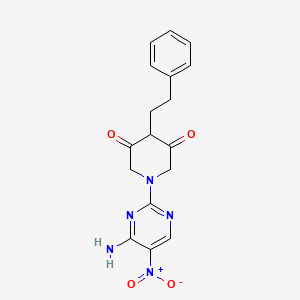
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide, commonly known as CP-690,550, is a small molecule drug that is being studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound was first synthesized in 2003 by scientists at Pfizer, and since then, it has been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties :
- Piperidine derivatives, which include structures similar to the queried compound, have been studied for their adsorption and corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand their interaction with metal surfaces (Kaya et al., 2016).
Fluorinating Reagent in Organic Chemistry :
- The compound has been studied in the context of fluoro spin adducts formation and their mechanisms. Research in this area explores its role as a fluorinating agent in various organic reactions (Eberson & Persson, 1997).
Functionalization of Fullerenes :
- Research includes the reaction of N-fluorobenzenesulfonimide derivatives with fullerenes like C60, investigating the product's potential as a precursor for various fullerene adducts (Li, Lou & Gan, 2015).
Structural Analysis in Drug Development :
- The compound has been analyzed in terms of its crystal structure, which is crucial for its potential application as an Active Pharmaceutical Ingredient (API), particularly in dementia treatment (Pawlak, Szczesio & Potrzebowski, 2021).
Photolytic Studies in Environmental Science :
- Its related compounds have been studied for their photolytic behavior, which is significant in understanding environmental impacts and degradation pathways (Miller & Crosby, 1983).
Synthesis and Evaluation in Pharmaceutical Research :
- Research includes the synthesis and pro-apoptotic effects of similar sulfonamide derivatives, which are vital for understanding their potential use in cancer treatment and their mechanisms at the molecular level (Cumaoğlu et al., 2015).
Application in Organic Synthesis :
- The compound is also studied for its application in the synthesis of other organic compounds and intermediates, which are crucial for the development of various pharmaceuticals and pesticides (Du, Chen, Zheng & Xu, 2005).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s worth noting that similar compounds, such as 1,3,5-oxadiazole derivatives, have shown potential as antitubercular agents . Their activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Similar compounds have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that similar compounds, such as DDT, have shown persistence in the environment due to their physicochemical properties .
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-11-5-7-13(8-6-11)20-10-12(9-16(20)21)19-24(22,23)15-4-2-1-3-14(15)18/h1-8,12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUKCWUOOHUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2932745.png)

![Methyl {[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2932749.png)



![Tert-butyl-dimethyl-[[methyl-(3-methylimidazol-3-ium-1-yl)-oxo-lambda6-sulfanylidene]amino]silane;trifluoromethanesulfonate](/img/structure/B2932757.png)
![5-amino-N-(3,5-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2932758.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932759.png)
![Acetamide, N-[3-(bromomethyl)phenyl]-](/img/structure/B2932760.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2932763.png)

